3-(2-Chlorophenyl)prop-2-yn-1-ol
Overview
Description
3-(2-Chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7ClO It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2-chlorobenzaldehyde with propargyl alcohol in the presence of a base. One common method is the use of a palladium-catalyzed coupling reaction, where 2-chlorobenzaldehyde is reacted with propargyl alcohol in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the triple bond.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Chlorophenyl)prop-2-ynal (aldehyde) or 3-(2-Chlorophenyl)prop-2-ynoic acid (carboxylic acid).
Reduction: 3-(2-Chlorophenyl)prop-2-en-1-ol (alkene) or 3-(2-Chlorophenyl)propan-1-ol (alkane).
Substitution: 3-(2-Azidophenyl)prop-2-yn-1-ol or 3-(2-Cyanophenyl)prop-2-yn-1-ol.
Scientific Research Applications
3-(2-Chlorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the triple bond play crucial roles in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)prop-2-yn-1-ol
- 1-(2-Chlorophenyl)prop-2-yn-1-ol
- 1-(4-Chlorophenyl)prop-2-yn-1-ol
Comparison
3-(2-Chlorophenyl)prop-2-yn-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-(3-Chlorophenyl)prop-2-yn-1-ol and 1-(2-Chlorophenyl)prop-2-yn-1-ol, the compound exhibits different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSXDNZKHJDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399431 | |
Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-26-4 | |
Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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